molecular formula C11H14FNO B12977114 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

Cat. No.: B12977114
M. Wt: 195.23 g/mol
InChI Key: IMDPOLWCVTWFBR-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with the molecular formula C₁₁H₁₅ClFNO (as its hydrochloride salt) and a molecular weight of 231.7 g/mol . Its structure features a cyclopropane ring fused to a substituted phenyl group containing an ethoxy (-OCH₂CH₃) and a fluorine atom at the 4- and 3-positions, respectively. This compound is synthesized as a racemic mixture (rel-(1S,2R) configuration) and is typically available as a hydrochloride salt with ≥97% purity . It serves as a key intermediate in pharmaceutical research, though its exact therapeutic application remains undisclosed in available literature .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3

InChI Key

IMDPOLWCVTWFBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method includes the reaction of 4-ethoxy-3-fluorobenzyl chloride with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropanamine Derivatives

Structural and Electronic Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring and stereochemistry. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine 4-ethoxy, 3-fluoro C₁₁H₁₅ClFNO 231.7 2055841-15-9 Bulky ethoxy group; high purity (≥97%)
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 3,4-difluoro C₉H₉ClF₂N 213.63 1156491-10-9 Intermediate for ticagrelor synthesis
2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine 4-chloro, 3-fluoro C₉H₉Cl₂FN 220.08 1807938-62-0 Electron-withdrawing Cl; medicinal use
2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine 3-ethoxy, 4-fluoro C₁₁H₁₅ClFNO 231.7 2055841-10-4 Regioisomer of target compound
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine Trifluoromethyl benzyl C₁₁H₁₃ClF₃N 269.68 1394042-04-6 Increased lipophilicity
Key Observations :
  • Substituent Effects : The ethoxy group in the target compound introduces steric bulk and electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl, CF₃) in analogs. This affects solubility, metabolic stability, and binding affinity in biological systems .
  • Stereochemistry : The ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine is enantiopure, whereas the target compound is a racemic mixture (rel-(1S,2R)), limiting its direct use in chiral drug synthesis .
Target Compound :
  • Synthesized via biocatalytic or chemical resolution methods.
  • Available commercially as a hydrochloride salt, indicating a final purification step involving HCl .

Physicochemical and Pharmacological Properties

Property Target Compound 3,4-Difluoro Analog 4-Chloro-3-fluoro Analog
Purity ≥97% ≥95% ≥95%
Solubility Hydrochloride salt (polar) Hydrochloride salt Hydrochloride salt
Storage Room temperature Not specified Not specified
Therapeutic Potential Undisclosed Antiplatelet (ticagrelor) Anticancer/antiviral
Notes :
  • The ethoxy group enhances metabolic stability compared to halogenated analogs but may reduce blood-brain barrier penetration due to increased polarity .
  • Trifluoromethyl analogs exhibit higher lipophilicity, favoring membrane permeability .

Biological Activity

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, also known as (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits interesting properties that may contribute to various therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Synthesis

The structure of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine features a cyclopropane ring substituted with an ethoxy and a fluorophenyl group. The synthesis typically involves:

  • Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.
  • Substitution Reactions : Incorporation of the ethoxy and fluorophenyl groups via nucleophilic substitution.
  • Amination : Introduction of the amine functionality.
  • Salt Formation : Conversion to hydrochloride salt for stability and solubility .

The biological activity of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to active sites, thereby altering the activity of target molecules. This mechanism is crucial for its potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopropane compounds, including 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, may exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary cell-based assays have shown promising results in inhibiting tumor growth in breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines .

Cell Line Cytotoxicity
MCF7Moderate
MDA-MB231High
SKMEL-28Moderate
SKOV-3Low

Neuropharmacological Potential

The compound's structural characteristics suggest potential applications in neurology, particularly as a modulator of neurotransmitter systems. Its ability to interact with receptors involved in neurophysiological processes could lead to advancements in treating neurological disorders .

Case Studies

  • Study on Antitumor Efficacy : A study involving a series of cyclopropane derivatives demonstrated that modifications at the phenyl ring could enhance antitumor potency. The compound was tested against multiple cancer types, revealing varied efficacy based on structural modifications .
  • Neurotransmitter Interaction : Research indicated that similar compounds could influence neurotransmitter release and receptor activation, suggesting a pathway for developing treatments for conditions like epilepsy or anxiety disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a substituted styrene derivative via transition-metal catalysis (e.g., Simmons–Smith reaction) or [2+1] cycloaddition. For enantioselective synthesis, lipase-mediated kinetic resolution in biphasic flow systems has been demonstrated for analogous cyclopropanamines, achieving high stereochemical control by optimizing mixing efficiency and enzyme immobilization . Post-reaction purification via flash chromatography or recrystallization is critical. Yield optimization requires tuning reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading .

Q. How can the purity and structural identity of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine be validated?

  • Methodological Answer : Combine analytical techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm substituent positions (e.g., ethoxy and fluorine groups at C4 and C3 on the phenyl ring).
  • HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 210.1) .
  • X-ray crystallography : Employ SHELXL for structure refinement if single crystals are obtainable. Validate bond lengths and angles against DFT-calculated geometries .

Advanced Research Questions

Q. What strategies resolve enantiomers of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, and how is chiral purity assessed?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phase (CSP) HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase). Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) for enhanced separation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) in flow reactors selectively hydrolyze one enantiomer of ester intermediates, achieving >99% ee. Monitor progress via polarimetry or chiral HPLC .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. How do electronic effects of the 4-ethoxy-3-fluorophenyl substituent influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :

  • Electron-donating ethoxy group : Stabilizes carbocation intermediates during electrophilic substitution, directing reactions to the ortho/para positions.
  • Electron-withdrawing fluorine : Enhances electrophilicity of the cyclopropane ring, facilitating nucleophilic attack (e.g., amine alkylation).
  • Experimental design : Perform Hammett studies using substituted analogs to quantify substituent effects. Monitor reaction kinetics via in situ IR spectroscopy or LC-MS .

Q. What are the challenges in crystallizing 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, and how can they be mitigated?

  • Methodological Answer :

  • Low melting point/hygroscopicity : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) at sub-ambient temperatures.
  • Polymorphism : Screen multiple solvents (e.g., methanol, toluene) and additives (e.g., seed crystals).
  • Data collection : For SHELXL refinement, collect high-resolution data (d ≤ 0.8 Å) at synchrotron sources. Address twinning or disorder by adjusting refinement restraints .

Data Contradiction and Mechanistic Analysis

Q. Discrepancies in reported bioactivity of cyclopropanamine derivatives: How to reconcile conflicting results?

  • Methodological Answer :

  • Source analysis : Compare assay conditions (e.g., cell lines, enzyme sources). For example, lipase-mediated resolutions in flow vs. batch systems may yield enantiomers with opposing activities .
  • Structural validation : Re-examine stereochemical assignments (e.g., via NOESY NMR or X-ray) to rule out misidentified configurations.
  • Meta-analysis : Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity trends across studies .

Application-Oriented Questions

Q. How can 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer :

  • Derivatization : React with acyl chlorides to form amides (e.g., for protease inhibitors) or undergo Buchwald–Hartwig coupling to introduce heteroaromatics.
  • Case study : Analogous difluorophenylcyclopropanamines are key intermediates in ticagrelor synthesis. Optimize Pd-catalyzed cross-couplings using BrettPhos ligands to minimize side products .

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